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molecular formula C6H2ClF2NO2 B1580758 3-Chloro-2,4-difluoronitrobenzene CAS No. 3847-58-3

3-Chloro-2,4-difluoronitrobenzene

Cat. No. B1580758
M. Wt: 193.53 g/mol
InChI Key: CTVBVNKEMCGZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093402B2

Procedure details

2-Chloro-1,3-difluoro-4-nitrobenzene (5.37 g, 27.7 mmol), ethanolamine (1.69 g, 27.7 mmol) and Et3N (2.80 g, 27.7 mmol) are stirred in EtOH (40.0 mL) at room temperature for 2 hours. The solvent is then evaporated, and the resulting residue is suspended in EtOAc (50.0 mL) and washed with 0.5 N NaOH (50.0 mL). The aqueous phase is extracted 4 times with EtOAc (4×50.0 mL). The combined organic phases are dried with MgSO4, filtered and concentrated. The product is purified by flash chromatography on silica gel, eluting with mixtures of heptane and EtOAc (5.53 g, 85%). 1H NMR (400 MHz, DMSO-D6) δ ppm 3.39 (dd, J=10.55, 5.27 Hz, 2H) 3.53 (t, J=5.47 Hz, 2H) 4.89 (s, 1H) 6.89 (dd, J=9.37, 8.01 Hz, 1H) 7.19 (t, J=4.69 Hz, 1H) 8.01 (dd, J=9.47, 5.96 Hz, 1H).
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](F)=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:4][C:3]=1[F:12].[CH2:13]([CH2:15][NH2:16])[OH:14].CCN(CC)CC>CCO>[Cl:1][C:2]1[C:3]([F:12])=[CH:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[NH:16][CH2:15][CH2:13][OH:14]

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1F)[N+](=O)[O-])F
Name
Quantity
1.69 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
2.8 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated
WASH
Type
WASH
Details
washed with 0.5 N NaOH (50.0 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 4 times with EtOAc (4×50.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with mixtures of heptane and EtOAc (5.53 g, 85%)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1F)[N+](=O)[O-])NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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